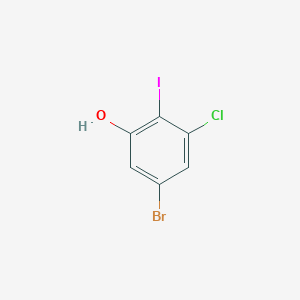
5-Bromo-3-chloro-2-iodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-chloro-2-iodophenol: is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-iodophenol can be achieved through a series of halogenation reactions. One common method involves the sequential halogenation of phenol. The process typically starts with the bromination of phenol to form 5-bromophenol, followed by chlorination to introduce the chlorine atom at the 3-position, and finally iodination to introduce the iodine atom at the 2-position. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and iodine in the presence of catalysts and solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, safety measures and environmental considerations are crucial in industrial settings to handle the hazardous nature of halogenating agents .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-3-chloro-2-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The halogen atoms can be reduced to form dehalogenated phenols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce quinones .
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-3-chloro-2-iodophenol is used as a building block in organic synthesis. Its unique halogenation pattern allows for the creation of complex molecules through further functionalization.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and interactions with halogenated substrates. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: The compound’s halogenated structure makes it a candidate for drug development, particularly in designing molecules with enhanced pharmacokinetic properties and target specificity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-chloro-2-iodophenol involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its ability to form strong interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 5-Bromo-2-chlorophenol
- 3-Bromo-2-iodophenol
- 2-Iodo-4-chlorophenol
Comparison: 5-Bromo-3-chloro-2-iodophenol is unique due to the presence of three different halogen atoms on the phenol ring. This unique halogenation pattern provides distinct chemical reactivity and biological activity compared to similar compounds with fewer or different halogen substitutions. The combination of bromine, chlorine, and iodine atoms allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H3BrClIO |
|---|---|
Peso molecular |
333.35 g/mol |
Nombre IUPAC |
5-bromo-3-chloro-2-iodophenol |
InChI |
InChI=1S/C6H3BrClIO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H |
Clave InChI |
REJZDVXXBZBJGD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)I)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Methylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355216.png)
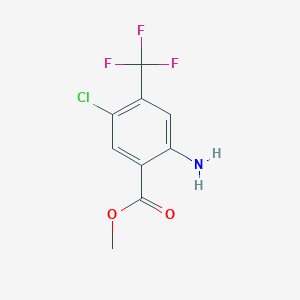

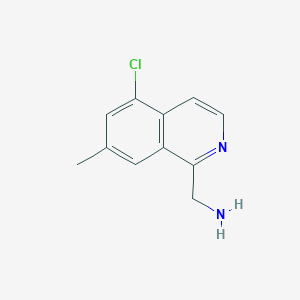
![6-(Naphthalen-1-ylmethyl)-3-[(propan-2-ylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355236.png)
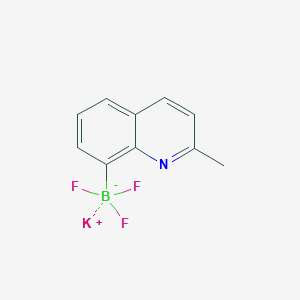
![Benzenesulfonylfluoride, 3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-4-methyl-](/img/structure/B13355253.png)
![6-(5-Bromo-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355262.png)
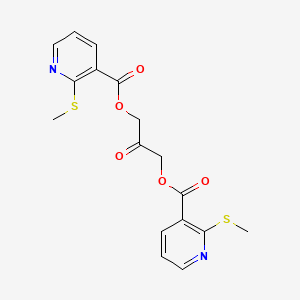
![1-[(4-methoxy-1-naphthyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B13355279.png)
![3-[(Ethylsulfanyl)methyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355285.png)
![12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole](/img/structure/B13355315.png)

